molecular formula C25H46N2O5 B12373068 N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid

N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid

Cat. No.: B12373068
M. Wt: 454.6 g/mol
InChI Key: ZUYFHKVFPBHZAN-YMQJAAJZSA-N
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Description

N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid is a complex organic compound with a unique structure that combines cyclohexylamine and pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid involves multiple steps, including the formation of cyclohexylamine and the subsequent addition of the pyrrolidine derivative. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexylamine and pyrrolidine derivatives, such as:

  • Cyclohexylamine
  • Pyrrolidine
  • N-cyclohexylpyrrolidine

Uniqueness

N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid is unique due to its specific stereochemistry and the combination of functional groups. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C25H46N2O5

Molecular Weight

454.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid

InChI

InChI=1S/C13H23NO5.C12H23N/c1-8(11(16)17)10(15)9-6-5-7-14(9)12(18)19-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-10,15H,5-7H2,1-4H3,(H,16,17);11-13H,1-10H2/t8-,9+,10-;/m1./s1

InChI Key

ZUYFHKVFPBHZAN-YMQJAAJZSA-N

Isomeric SMILES

C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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